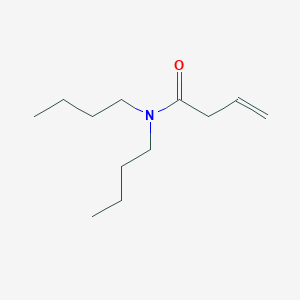
N,N-Dibutylbut-3-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutylbut-3-enamide is an organic compound belonging to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dibutylbut-3-enamide can be synthesized through several methods. One common approach involves the dehydrogenation of N,N-dibutylbutanamide. This reaction can be facilitated by using an iron-assisted regioselective oxidative desaturation process . Another method involves the direct synthesis of enamides via electrophilic activation of amides using lithium hexamethyldisilazide (LiHMDS) and triflic anhydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The iron-assisted oxidative desaturation method is preferred for its efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutylbut-3-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the double bond to a single bond, forming N,N-dibutylbutanamide.
Substitution: The double bond in this compound can participate in substitution reactions, leading to the formation of various substituted enamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) and chlorine (Cl₂) are often employed.
Major Products
The major products formed from these reactions include various substituted enamides, oxides, and reduced amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-Dibutylbut-3-enamide has several applications in scientific research:
Chemistry: It serves as a versatile synthon in organic synthesis, enabling the formation of complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which N,N-Dibutylbut-3-enamide exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical outcomes. The exact pathways and targets are still under investigation, but it is known to interact with proteins and other biomolecules through its amide and double bond functionalities .
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethylbut-3-enamide
- N,N-Dimethylbut-3-enamide
- N,N-Dipropylbut-3-enamide
Uniqueness
N,N-Dibutylbut-3-enamide is unique due to its specific chain length and substitution pattern, which confer distinct chemical properties and reactivity. Compared to its analogs, it offers different steric and electronic effects, making it suitable for specific applications in synthesis and research .
Properties
CAS No. |
920112-93-2 |
|---|---|
Molecular Formula |
C12H23NO |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
N,N-dibutylbut-3-enamide |
InChI |
InChI=1S/C12H23NO/c1-4-7-10-13(11-8-5-2)12(14)9-6-3/h6H,3-5,7-11H2,1-2H3 |
InChI Key |
DECBTWHNXADZBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


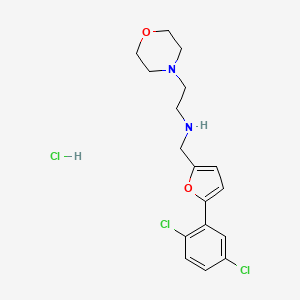
![4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol](/img/structure/B12624604.png)
![7-Chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine](/img/structure/B12624611.png)
![4-{[(Pyridin-4-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12624618.png)

![1-Methyl-2-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B12624631.png)
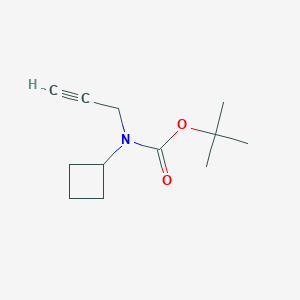

![3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1-methyl-1H-indole](/img/structure/B12624654.png)

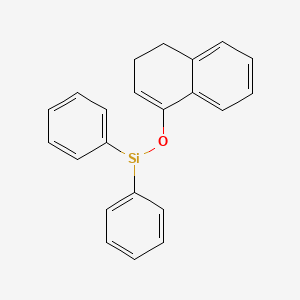
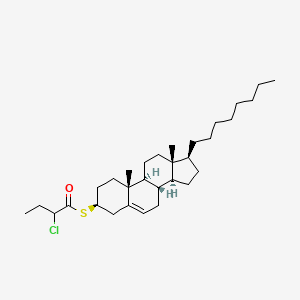
![3-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol](/img/structure/B12624689.png)
![3-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12624693.png)
